N-Amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-yliden)amino]methylene-N'-(4-fluorophenyl)urea
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Overview
Description
N-Amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-yliden)amino]methylene-N’-(4-fluorophenyl)urea is a complex organic compound that features a benzothiazine core, a fluorophenyl group, and an amino-methylene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-yliden)amino]methylene-N’-(4-fluorophenyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazine core, followed by the introduction of the fluorophenyl group and the amino-methylene linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-Amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-yliden)amino]methylene-N’-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound with fewer oxygen atoms.
Scientific Research Applications
N-Amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-yliden)amino]methylene-N’-(4-fluorophenyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-Amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-yliden)amino]methylene-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-yliden)amino]methylene-N’-(4-fluorophenyl)urea include other benzothiazine derivatives, fluorophenyl compounds, and amino-methylene-linked molecules. Examples include:
- 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide
- 1,3-dihydro-2H-indol-2-one derivatives
Uniqueness
The uniqueness of N-Amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-yliden)amino]methylene-N’-(4-fluorophenyl)urea lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H12FN5O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[(E)-N'-(4-oxo-1,3-benzothiazin-2-yl)carbamimidoyl]urea |
InChI |
InChI=1S/C16H12FN5O2S/c17-9-5-7-10(8-6-9)19-15(24)21-14(18)22-16-20-13(23)11-3-1-2-4-12(11)25-16/h1-8H,(H4,18,19,20,21,22,23,24) |
InChI Key |
OFNLMENBQFYJDN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(S2)/N=C(\N)/NC(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(S2)N=C(N)NC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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